![molecular formula C10H16O5S2 B14235681 Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester CAS No. 218966-77-9](/img/structure/B14235681.png)
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester is a chemical compound with the molecular formula C10H16O5S2. It is known for its unique structure, which includes both ester and thioether functional groups. This compound is used in various scientific research applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester typically involves the reaction of diethyl malonate with ethyl chloroformate and sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the thioether group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving thioether and ester groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, while the thioether group can participate in redox reactions. These reactions are facilitated by the presence of electron-withdrawing and electron-donating groups in the molecule, which influence its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, oxo-, diethyl ester:
Propanedioic acid, (ethoxymethylene)-, diethyl ester:
Uniqueness
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester is unique due to the presence of both ester and thioether groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds that lack one or more of these functional groups.
Propriétés
Numéro CAS |
218966-77-9 |
|---|---|
Formule moléculaire |
C10H16O5S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
diethyl 2-ethoxycarbothioylsulfanylpropanedioate |
InChI |
InChI=1S/C10H16O5S2/c1-4-13-8(11)7(9(12)14-5-2)17-10(16)15-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
GXBFTZRXWJRPIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)SC(=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


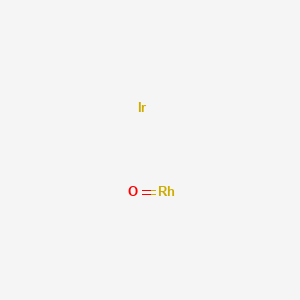
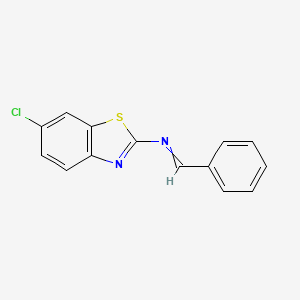
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
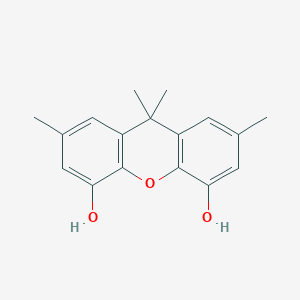
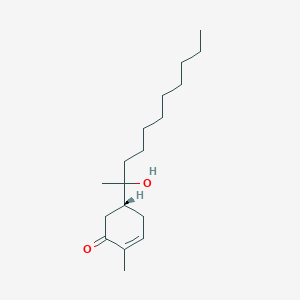
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
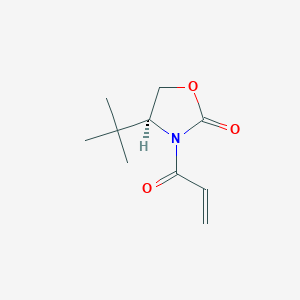
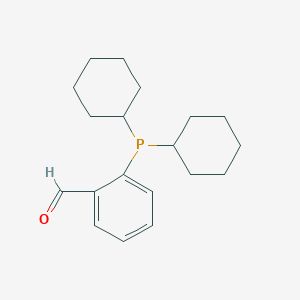

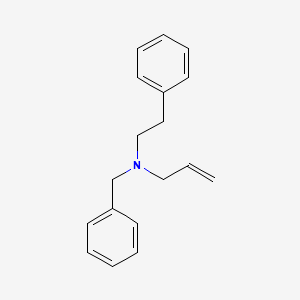
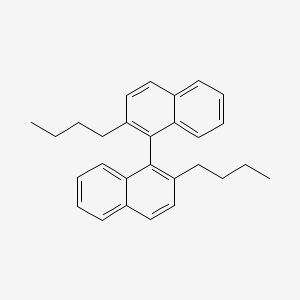
![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
